molecular formula C25H23ClF3N3O5S B11454183 N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11454183
M. Wt: 570.0 g/mol
InChI Key: LUHFQNRCSWMPIO-UHFFFAOYSA-N
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Description

N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide, also known by its IUPAC name, is a complex organic compound with the molecular formula C20H18ClN3O5S2. Its chemical structure features a sulfonamide group and an acetamide moiety linked to a phenyl ring. The compound’s average mass is approximately 479.96 Da .

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide involves multistep reactions. While specific details may vary, a common approach includes the following steps:

    Acylation: Acetylation of the corresponding aniline compound with acetic anhydride or acetyl chloride.

    Sulfonamide Formation: Reaction of the acetylated intermediate with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonamide group.

    Substitution: Substitution of the chloro group with a trifluoromethyl group using appropriate reagents.

    Cyclization: Formation of the indole ring through cyclization reactions.

Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The chloro group can be substituted with other functional groups.

    Hydrolysis: Hydrolysis of the amide bond is possible.

Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions.

Scientific Research Applications

N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Research: Used as a building block in the synthesis of other compounds.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C25H23ClF3N3O5S

Molecular Weight

570.0 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H23ClF3N3O5S/c1-14(33)30-16-6-10-18(11-7-16)38(36,37)31-24(25(27,28)29)21-19(12-23(2,3)13-20(21)34)32(22(24)35)17-8-4-15(26)5-9-17/h4-11,31H,12-13H2,1-3H3,(H,30,33)

InChI Key

LUHFQNRCSWMPIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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